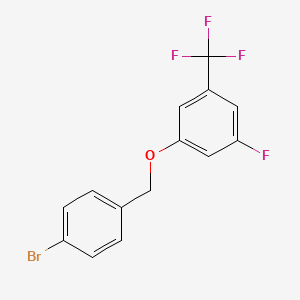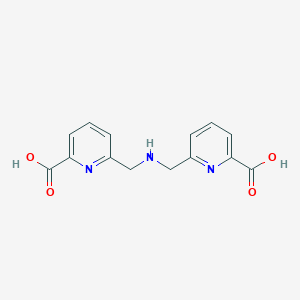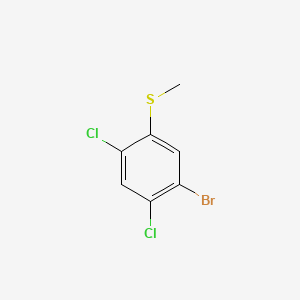
(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5BrCl2S It is characterized by the presence of bromine, chlorine, and sulfur atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-dichlorophenyl)(methyl)sulfane typically involves the reaction of 5-bromo-2,4-dichlorophenol with methylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Bromo-2,4-dichlorophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include oxidative stress, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-5-chlorophenyl)(methyl)sulfane
- (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane
Comparison
Compared to similar compounds, (5-Bromo-2,4-dichlorophenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The presence of both bromine and chlorine atoms in specific positions enhances its potential for diverse chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H5BrCl2S |
|---|---|
Poids moléculaire |
271.99 g/mol |
Nom IUPAC |
1-bromo-2,4-dichloro-5-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5BrCl2S/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 |
Clé InChI |
HPDBILWQRZEXDY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026295.png)
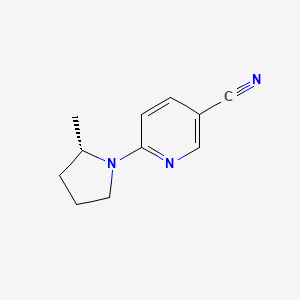
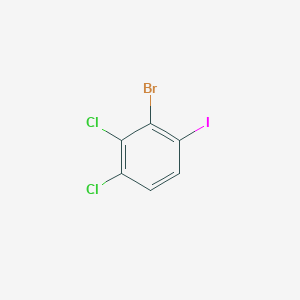
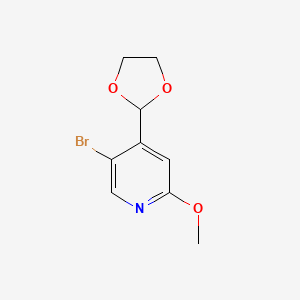
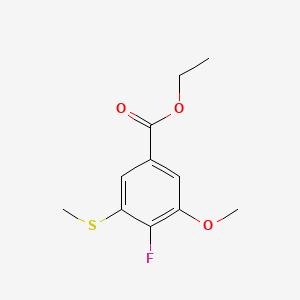
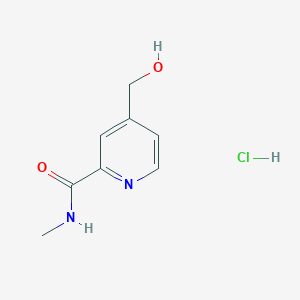
![(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14026334.png)
![(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride](/img/structure/B14026336.png)
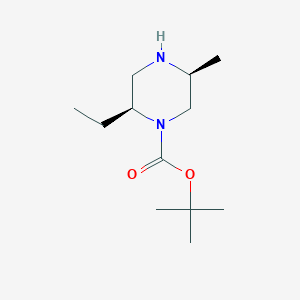
![6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14026345.png)
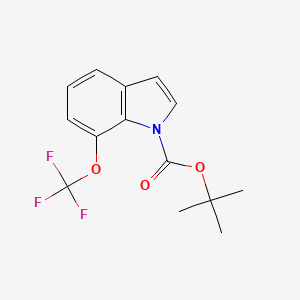
![tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate](/img/structure/B14026353.png)
